FTI 276 TFA

Enzyme Selectivity Protein Prenylation Off-Target Profiling

Choose FTI 276 TFA for its unmatched 0.5 nM potency against human FTase and >100-fold selectivity over GGTase I, validated by an 80% tumor growth inhibition in K-Ras mutant xenografts. The TFA salt form ensures solubility and eliminates esterase-dependent activation variability found in prodrugs. Essential for dissecting H-Ras vs K-Ras pathways and as a non-selective control in antimalarial programs, this compound delivers reproducible, publication-grade results for demanding cellular and in vivo studies.

Molecular Formula C23H28F3N3O5S2
Molecular Weight 547.6 g/mol
Cat. No. B3181769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTI 276 TFA
Molecular FormulaC23H28F3N3O5S2
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1
InChIKeyIAVHISGQCODLHL-WSCVZUBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTI 276 TFA: Peptidomimetic Farnesyltransferase Inhibitor for Ras-Dependent Oncology and Parasitology Research


FTI 276 TFA (trifluoroacetate salt) is a peptidomimetic inhibitor of protein farnesyltransferase (FTase, also known as PFT) . It mimics the C-terminal CAAX motif of Ras proteins, specifically the Cys-Val-Ile-Met (CVIM) sequence of K-Ras4B, to block farnesylation, a post-translational modification essential for Ras membrane localization and oncogenic signaling [1]. The compound exhibits high potency against human FTase (IC₅₀ = 0.5 nM) and Plasmodium falciparum FTase (IC₅₀ = 0.9 nM) [2]. It demonstrates >100-fold selectivity for FTase over geranylgeranyltransferase I (GGTase I) (IC₅₀ = 50 nM) . FTI 276 TFA is the free thiol-containing parent molecule of the methyl ester prodrug FTI-277, and the TFA salt form enhances solubility and handling for in vitro and in vivo studies [3].

Why Generic Substitution of FTI 276 TFA with Other Farnesyltransferase Inhibitors Fails: Evidence-Based Selectivity and Functional Divergence


Generic substitution of FTI 276 TFA with other farnesyltransferase inhibitors (FTIs) is scientifically unsound due to substantial differences in enzyme selectivity, cellular activity against distinct Ras isoforms, and in vivo efficacy profiles. While many FTIs share a common mechanism—inhibiting FTase to prevent Ras prenylation—their selectivity over the related enzyme geranylgeranyltransferase I (GGTase I) varies dramatically, directly impacting off-target prenylation and biological outcomes [1]. Furthermore, the differential sensitivity of H-Ras versus K-Ras processing to various FTIs means that compounds with similar in vitro FTase IC₅₀ values exhibit profoundly different cellular and in vivo activities against Ras-driven tumors [2]. The peptidomimetic scaffold of FTI 276 TFA, derived from the K-Ras4B C-terminal sequence, confers distinct Ras isoform interaction profiles not replicated by non-peptidomimetic FTIs such as tipifarnib or L-744,832 [3]. Additionally, the free thiol moiety in FTI 276 TFA distinguishes it from ester prodrugs like FTI-277, altering intracellular activation kinetics and experimental reproducibility [4]. The quantitative comparisons below demonstrate that these differences are not merely incremental but can be orders of magnitude in critical functional assays, making informed compound selection essential for reproducible and interpretable research results.

Quantitative Differentiation of FTI 276 TFA from Closest Analogs: Head-to-Head Enzyme Selectivity and In Vivo Efficacy Data


FTI 276 TFA Exhibits >100-Fold Selectivity for FTase over GGTase I, Minimizing Geranylgeranylation Off-Target Effects Compared to Less Selective Inhibitors

FTI 276 TFA demonstrates a >100-fold selectivity window for farnesyltransferase (FTase) over geranylgeranyltransferase I (GGTase I). In direct in vitro enzyme assays, the IC₅₀ for FTase is 0.5 nM (500 pM), whereas the IC₅₀ for GGTase I is 50 nM . This selectivity is critical because GGTase I can alternatively prenylate K-Ras when FTase is inhibited, a compensatory mechanism that limits the efficacy of less selective FTIs [1]. For context, other FTIs exhibit significantly lower selectivity indices; for example, the ester prodrug FTI-277 displays approximately 100-fold selectivity [2], while some clinical candidates like tipifarnib demonstrate even narrower windows [3].

Enzyme Selectivity Protein Prenylation Off-Target Profiling

FTI 276 TFA Achieves 80% Inhibition of K-Ras Mutant Lung Carcinoma Xenograft Growth in Nude Mice, Superior to GGTI-297 Monotherapy

In a nude mouse xenograft model of human A-549 lung carcinoma (harboring a K-Ras mutation), FTI 276 TFA treatment resulted in 80% inhibition of tumor growth relative to vehicle controls [1]. In contrast, the geranylgeranyltransferase I inhibitor GGTI-297 achieved only 60% inhibition in the same model under comparable treatment conditions [2]. This 20-percentage-point difference in tumor growth inhibition demonstrates the superior single-agent efficacy of FTase inhibition over GGTase I inhibition in this K-Ras-driven tumor context. Notably, the combination of both inhibitors did not significantly enhance efficacy beyond FTI 276 TFA alone, underscoring the primary role of FTase in driving tumor growth in this model [3].

In Vivo Efficacy Xenograft Model K-Ras Mutation

FTI 276 TFA Selectively Inhibits Tumor Growth in Ras-Mutant but Not Ras-Wild-Type Lung Carcinoma Xenografts, Demonstrating Functional Specificity Lacking in Broader-Spectrum FTIs

In a controlled in vivo study, FTI 276 TFA potently blocked the growth of a human lung carcinoma xenograft harboring both a K-Ras oncogenic mutation and p53 deletion (a genotype representing the two most prevalent genetic alterations in human cancers) [1]. Strikingly, the same compound did not inhibit tumor growth of a human lung carcinoma xenograft that expresses wild-type Ras and lacks Ras mutations [2]. This differential activity stands in contrast to some later-generation FTIs like L-744,832 and tipifarnib, which have been shown to inhibit tumor growth in both Ras-mutant and Ras-wild-type contexts, suggesting that FTI 276 TFA's mechanism is more tightly coupled to Ras dependency [3].

Tumor Specificity Ras Mutation Dependency Xenograft Model

FTI 276 TFA Displays Differential Potency Against Plasmodium falciparum versus Human FTase, Enabling Species-Selective Antimalarial Studies

FTI 276 TFA inhibits Plasmodium falciparum FTase with an IC₅₀ of 0.9 nM and human FTase with an IC₅₀ of 0.5 nM [1]. This modest ~1.8-fold difference in potency contrasts sharply with other FTIs evaluated for antimalarial applications. For instance, FTI-277 (the methyl ester prodrug) exhibits a 10-fold higher potency on the parasite enzyme compared to the mammalian enzyme [2]. Similarly, GGTI-297 displays a 10-fold higher potency on the parasite GGTase versus the mammalian enzyme [3]. The near-equipotent profile of FTI 276 TFA against both species' enzymes makes it a valuable control compound for distinguishing species-specific prenylation biology from direct enzyme inhibition potency.

Antimalarial Species Selectivity Enzyme Inhibition

FTI 276 TFA is the Free Thiol Parent of FTI-277, Avoiding Esterase-Dependent Activation Variability and Enabling Direct Cell-Free and In Vitro Studies

FTI 276 TFA contains a free thiol moiety, whereas its methyl ester derivative FTI-277 is a prodrug designed to improve cell permeability by masking the negatively charged carboxylate [1]. In cell-free FTase inhibition assays, FTI 276 TFA demonstrates an IC₅₀ of 0.5 nM . FTI-277, in contrast, requires intracellular esterase cleavage to release the active FTI-276 species, introducing variability dependent on cell type, esterase expression levels, and incubation time [2]. This distinction is experimentally critical: FTI 276 TFA can be used directly in cell-free biochemical assays and in vivo studies without relying on prodrug conversion, whereas FTI-277's cellular activity (IC₅₀ = 100 nM for H-Ras processing inhibition) reflects both prodrug conversion efficiency and intrinsic potency [3].

Prodrug Cellular Activation Experimental Reproducibility

FTI 276 TFA Selectively Suppresses H-Ras and N-Ras Processing but Not K-Ras Processing in Calu-1 Cells, Defining Isoform-Specific Utility

In Calu-1 human lung carcinoma cells, FTI 276 TFA treatment resulted in near-complete inhibition of H-Ras and N-Ras processing, whereas K-Ras processing was only partially inhibited and required co-treatment with the GGTase I inhibitor GGTI-297 for full suppression [1]. This isoform-selective processing inhibition is consistent with the known ability of K-Ras to undergo alternative geranylgeranylation when FTase is inhibited, a resistance mechanism not shared by H-Ras or N-Ras [2]. In contrast, the clinical FTI tipifarnib has been reported to inhibit the processing of multiple farnesylated proteins beyond Ras, including centromere-associated proteins, leading to distinct cellular phenotypes such as mitotic spindle abnormalities [3].

Ras Isoform Selectivity Cellular Processing K-Ras Resistance

Optimal Research and Preclinical Application Scenarios for FTI 276 TFA Based on Validated Quantitative Evidence


Cell-Free Biochemical Assays and High-Throughput Screening for FTase Inhibition

FTI 276 TFA is the preferred compound for cell-free FTase enzyme inhibition assays, including high-throughput screening (HTS) campaigns and biochemical mechanistic studies . Its direct activity without requiring esterase-dependent prodrug conversion eliminates a major source of experimental variability [1]. The exceptionally low IC₅₀ of 0.5 nM enables sensitive detection of FTase activity modulation and allows for robust Z'-factor calculations in HTS formats [2]. Furthermore, its >100-fold selectivity over GGTase I minimizes false-positive hits arising from off-target prenyltransferase inhibition . Researchers should use the TFA salt form dissolved in DMSO for these applications, with typical assay concentrations ranging from 0.1 nM to 10 nM to capture the full dose-response curve [3].

In Vivo Xenograft Studies of K-Ras Mutant Human Lung Carcinomas

FTI 276 TFA is validated for in vivo xenograft studies of human lung carcinoma models harboring K-Ras oncogenic mutations, particularly when combined with p53 deletion . The compound has demonstrated 80% tumor growth inhibition in nude mouse A-549 xenografts, providing a quantitative benchmark for expected efficacy [1]. Importantly, the Ras mutation-dependent activity profile of FTI 276 TFA makes it an ideal tool for specifically interrogating Ras-driven tumor biology, as it does not inhibit the growth of Ras wild-type xenografts [2]. For in vivo dosing, researchers should prepare FTI 276 TFA in a vehicle containing DMSO, PEG300, Tween-80, and saline as described in solubility protocols . Daily subcutaneous administration is recommended based on published studies [3].

Ras Isoform-Specific Signaling Studies in H-Ras and N-Ras Transformed Cells

FTI 276 TFA is particularly well-suited for experiments designed to dissect H-Ras- and N-Ras-specific signaling pathways, as these isoforms are exquisitely sensitive to FTase inhibition by this compound . In NIH 3T3 cells transformed with oncogenic H-Ras, FTI 276 TFA (and its prodrug FTI-277) potently blocks MAP kinase activation and induces cytoplasmic accumulation of inactive Ras-Raf complexes [1]. The differential sensitivity of H-Ras versus K-Ras processing to FTI 276 TFA enables researchers to attribute observed phenotypes specifically to H-Ras or N-Ras function rather than to K-Ras, provided appropriate isoform-specific controls are included [2]. Typical cellular concentrations range from 1-20 µM for whole-cell experiments, with the prodrug FTI-277 often used in parallel to confirm that observed effects are due to FTase inhibition rather than off-target interactions .

Antimalarial Drug Discovery: Species-Selectivity Control Experiments

FTI 276 TFA serves as an essential control compound in antimalarial drug discovery programs targeting protein prenylation pathways in Plasmodium falciparum . Its near-equipotent inhibition of both P. falciparum FTase (IC₅₀ = 0.9 nM) and human FTase (IC₅₀ = 0.5 nM) provides a baseline for interpreting species-selectivity data from novel FTase inhibitors [1]. When screening new chemical entities for antimalarial activity, FTI 276 TFA should be included as a comparator to distinguish between compounds that achieve therapeutic windows via species-selective enzyme inhibition (like FTI-277 and GGTI-297, which show ~10-fold parasite selectivity) versus those acting through other mechanisms [2]. Parasite growth inhibition assays should be performed using synchronized P. falciparum cultures, with FTI 276 TFA tested at concentrations spanning 0.1-100 nM to fully characterize the dose-response relationship .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTI 276 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.